molecular formula C8H7ClF5NO B3208568 [2-(Pentafluorophenoxy)ethyl]amine hydrochloride CAS No. 1051368-88-7

[2-(Pentafluorophenoxy)ethyl]amine hydrochloride

Cat. No.: B3208568
CAS No.: 1051368-88-7
M. Wt: 263.59 g/mol
InChI Key: VGXYWOVCCGIPEM-UHFFFAOYSA-N
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Description

[2-(Pentafluorophenoxy)ethyl]amine hydrochloride is a chemical compound with the molecular formula C8H7ClF5NO. It is characterized by the presence of a pentafluorophenoxy group attached to an ethylamine backbone, forming a hydrochloride salt. This compound is often used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Pentafluorophenoxy)ethyl]amine hydrochloride typically involves the reaction of pentafluorophenol with ethylene oxide to form 2-(pentafluorophenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce [2-(Pentafluorophenoxy)ethyl]amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(Pentafluorophenoxy)ethyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups .

Scientific Research Applications

[2-(Pentafluorophenoxy)ethyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects and drug development is ongoing.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [2-(Pentafluorophenoxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenoxy group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [2-(Trifluoromethoxy)ethyl]amine hydrochloride
  • [2-(Difluoromethoxy)ethyl]amine hydrochloride
  • [2-(Pentafluorophenyl)ethyl]amine hydrochloride

Uniqueness

Compared to these similar compounds, [2-(Pentafluorophenoxy)ethyl]amine hydrochloride is unique due to the presence of the pentafluorophenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific research and industrial applications .

Properties

IUPAC Name

2-(2,3,4,5,6-pentafluorophenoxy)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO.ClH/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11;/h1-2,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXYWOVCCGIPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC1=C(C(=C(C(=C1F)F)F)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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